

Technical Guide to the Physicochemical Characterization of 3-(3-Iodophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(3-iodophenyl)propanoic Acid

Cat. No.: B181622

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Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Abstract

3-(3-Iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block and intermediate in medicinal chemistry and synthetic organic chemistry.^{[1][2]} Its utility in the synthesis of more complex molecules, including potential diagnostic agents and pharmacologically active compounds, necessitates a comprehensive understanding of its core physicochemical properties and a robust methodology for its unambiguous identification. This guide provides an in-depth technical overview of **3-(3-iodophenyl)propanoic acid**, focusing on the definitive determination of its molecular weight and structure. We will detail the causal logic behind selecting High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation. This document presents field-proven protocols and data interpretation insights to ensure researchers can handle, analyze, and utilize this compound with the highest degree of scientific integrity and confidence.

Introduction and Strategic Importance

In the landscape of drug discovery and materials science, the precise characterization of starting materials and intermediates is a foundational pillar of successful research and

development. **3-(3-iodophenyl)propanoic acid** (CAS No. 68034-75-3) emerges as a significant intermediate, primarily due to the synthetic versatility conferred by its two key functional groups: the carboxylic acid and the aryl iodide. The carboxylic acid moiety provides a handle for amide bond formation or other derivatizations, while the iodo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

While this specific molecule is not extensively studied for its direct biological activity, related phenylpropanoic acid derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antioxidant, and antihypertensive properties.^{[3][4][5]} This underscores the potential of **3-(3-iodophenyl)propanoic acid** as a scaffold in the development of novel therapeutics. Therefore, a definitive and validated analytical workflow is not merely academic; it is a critical prerequisite for its application in any regulated or high-stakes research environment.

This guide moves beyond a simple data sheet to provide a holistic analytical strategy, empowering the researcher to independently verify the identity, purity, and key properties of this compound.

Core Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. The data for **3-(3-iodophenyl)propanoic acid** are summarized below. These values serve as the benchmark against which all experimental analysis is compared.

Property	Value	Source(s)
Molecular Weight	276.07 g/mol (Average)	[6][7]
275.96473 Da (Monoisotopic)	[7]	
Molecular Formula	C ₉ H ₉ IO ₂	[1][6][8]
CAS Number	68034-75-3	[1][6][9]
Synonyms	3-(3-Iodophenyl)propionic acid	[6][8][10]
Melting Point	64-66 °C	[8]
SMILES String	C1=CC(=CC(=C1)I)CCC(=O)O	

Molecular Structure Visualization

Caption: Molecular structure of **3-(3-iodophenyl)propanoic acid**.

Definitive Analysis: A Two-Pillar Approach

To move from a putative identity to a confirmed structure, a multi-technique approach is essential. For a small molecule like this, the combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides an irrefutable confirmation of both molecular formula and atomic connectivity.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Expertise & Causality: Standard mass spectrometry provides a nominal mass, which is the integer mass of the most abundant isotope of each element. For $C_9H_9IO_2$, this would be 276. However, multiple chemical formulas could yield the same nominal mass. HRMS instruments (e.g., Q-TOF, Orbitrap) measure mass with exceptionally high accuracy (typically < 5 ppm error), providing an exact mass out to several decimal places.^{[11][12]} This precision is so high that it allows for the unambiguous determination of the elemental composition, as very few combinations of atoms can produce a specific exact mass.^[13] This is the most authoritative method for confirming a molecular formula.

Trustworthiness - A Self-Validating Protocol: The following protocol includes internal calibration and isotopic pattern matching, which are critical self-validation steps. The internal calibrant ensures mass accuracy throughout the run, while the natural abundance of isotopes (e.g., ^{13}C) creates a predictable pattern of smaller peaks next to the main monoisotopic peak. Matching the observed pattern to the theoretical pattern for $C_9H_9IO_2$ provides a secondary layer of confirmation.

Experimental Protocol: LC-HRMS for Exact Mass Determination

- Sample Preparation:
 - Accurately weigh ~1 mg of **3-(3-iodophenyl)propanoic acid**.

- Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of ~1-5 µg/mL in a 50:50 mixture of mobile phase A and B.
- Liquid Chromatography (LC) Parameters:
 - System: UHPLC system.
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 2 µL.
 - Rationale: The LC step separates the analyte from potential impurities and introduces it to the mass spectrometer in a clean, ionized form. Formic acid aids in protonation for positive ion mode analysis.
- High-Resolution Mass Spectrometry (HRMS) Parameters:
 - Instrument: Q-TOF or Orbitrap Mass Spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
 - Rationale: Carboxylic acids can be observed as the protonated molecule $[M+H]^+$ in positive mode or the deprotonated molecule $[M-H]^-$ in negative mode. Acquiring data in both modes increases confidence.

- Mass Range: 100 - 500 m/z.
- Acquisition Mode: Full Scan at high resolution (>30,000 FWHM).
- Calibration: Utilize a continuous infusion of an internal reference standard (lock mass) to ensure sub-ppm mass accuracy during the acquisition.
- Data Analysis:
 - Extract the ion chromatogram for the theoretical exact mass of the target ions:
 - $[\text{C}_9\text{H}_9\text{IO}_2 + \text{H}]^+ = 276.97251 \text{ Da}$
 - $[\text{C}_9\text{H}_9\text{IO}_2 - \text{H}]^- = 274.95696 \text{ Da}$
 - Compare the measured exact mass from the resulting spectrum to the theoretical mass. The mass error should be < 5 ppm.
 - Validate the isotopic distribution pattern against the theoretical pattern for $\text{C}_9\text{H}_9\text{IO}_2$.

Pillar 2: NMR Spectroscopy for Structural Isomer Confirmation

Expertise & Causality: While HRMS confirms the formula $\text{C}_9\text{H}_9\text{IO}_2$, it cannot distinguish between isomers (e.g., 3-(2-iodophenyl)propanoic acid, **3-(3-iodophenyl)propanoic acid**, or 3-(4-iodophenyl)propanoic acid). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise connectivity of atoms.^[14] ^1H NMR reveals the chemical environment and neighboring protons for all hydrogen atoms, while ^{13}C NMR does the same for the carbon skeleton. The splitting patterns (multiplicity) and chemical shifts of the aromatic protons are uniquely diagnostic for the 1,3- (meta) substitution pattern.

Expected ^1H NMR Spectral Features (in CDCl_3 , ~400 MHz):

- Aromatic Region ($\delta \sim 7.0\text{-}7.7 \text{ ppm}$): Four protons on the benzene ring. Due to the 1,3-substitution, a complex multiplet or a set of distinct signals (singlet-like, doublet, triplet, etc.) is expected, which is characteristic of this substitution pattern.^{[15][16]}
- Aliphatic Region ($\delta \sim 2.6\text{-}3.0 \text{ ppm}$): Two signals, each integrating to 2 protons.

- A triplet corresponding to the -CH₂- group adjacent to the aromatic ring (benzylic protons).
- A triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.
- Rationale: Each -CH₂- group is split into a triplet by its neighboring -CH₂- group according to the n+1 rule.
- Carboxylic Acid (δ ~10-12 ppm): A broad singlet integrating to 1 proton. This signal is often broad due to hydrogen bonding and exchange.

Overall Analytical Workflow

The logical flow from receiving a sample to its final validation is critical. This process ensures that both the elemental composition and the specific isomeric structure are confirmed before use in further research.

Caption: Validated workflow for the definitive identification of **3-(3-iodophenyl)propanoic acid**.

Handling and Safety Considerations

As a laboratory chemical, proper handling of **3-(3-iodophenyl)propanoic acid** is paramount for ensuring researcher safety.

- Hazard Identification: The compound is classified as an irritant.^[8] Safety Data Sheets (SDS) indicate it may cause skin, eye, and respiratory irritation.^{[6][7]}
- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.^[6]
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration is recommended.^[1]

Conclusion

3-(3-Iodophenyl)propanoic acid is a synthetically useful intermediate whose value is predicated on its precise identity and purity. The definitive molecular weight of 276.07 g/mol (monoisotopic mass 275.96473 Da) has been established. This guide has outlined a robust, two-pillar analytical strategy employing High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. This workflow provides an authoritative and self-validating means to confirm not only the molecular formula ($C_9H_9IO_2$) but also the specific 1,3-substituted isomeric structure. By adhering to these technical principles and protocols, researchers in drug development and chemical synthesis can proceed with confidence, ensuring the integrity and reproducibility of their scientific outcomes.

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